17-(5,6-Dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
Overview
Description
17-(5,6-Dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one is a natural product found in Annulohypoxylon squamulosum, Aphanamixis, and other organisms with data available.
Scientific Research Applications
Structural Analysis and Conformation
- The compound exhibits interesting structural conformations in crystallography. The three six-membered rings adopt various conformations like chair, half-chair, and distorted boat, while the five-membered ring takes an envelope conformation. These conformations are significant in understanding the chemical and physical properties of the compound (Hussain, Rehman, & Parvez, 2010).
Potential in Pharmaceutical Synthesis
- This compound serves as an intermediate in the synthesis of hormone pharmaceuticals. Its unique structural features are crucial in the formation of other complex molecules used in pharmaceutical applications (Nie, Wang, & Zhou, 2006).
Role in Steroid Derivatives Synthesis
- It's involved in the synthesis of steroid derivatives. Steroids are significant due to their biological activities, and understanding the structure of this compound aids in the development of new steroid-based drugs (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Implications in Carcinogenicity Studies
- Cyclopenta[a]phenanthrenes, to which this compound is structurally related, are studied for their carcinogenic potential. Understanding the structure and behavior of this compound contributes to broader research on carcinogenicity and potential cancer treatments (Coombs, 1966).
Antimicrobial and Antifungal Applications
- Derivatives of this compound have shown significant antimicrobial and antifungal activities. This makes it a potential candidate for developing new antimicrobial agents (Zhao, Xu, Zhang, Gong, Zhu, Xu, Wang, & Yang, 2018).
Applications in Nuclear Receptor Modulation
- It has been used as a scaffold in synthesizing modulators for liver X receptors, which are crucial in cholesterol metabolism. This could lead to new treatments for cardiovascular diseases and Alzheimer’s (Ching, 2013).
properties
IUPAC Name |
17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMXTYUHMBQQJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-(5,6-Dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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